molecular formula C12H18N2O2S B8413575 N-(2-Amino-benzyl)-methionine CAS No. 66398-35-4

N-(2-Amino-benzyl)-methionine

Cat. No.: B8413575
CAS No.: 66398-35-4
M. Wt: 254.35 g/mol
InChI Key: LUJWNXWCZWQXCO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-benzyl)-methionine is a methionine derivative where the amino acid’s α-amino group is substituted with a 2-aminobenzyl moiety. For instance, analogous methionine derivatives, such as N-(m-nitrobenzoyl)-L-methionine (m-NBM), are synthesized via reactions between methionine and aromatic acid chlorides under controlled conditions (e.g., 20–25°C, 2-hour reaction time) . Such derivatives are often studied for their physiological activity, including interactions with enzymes or receptors, as seen in compounds with 2-aminobenzyl-related groups (e.g., GABAT receptor affinity in ) .

Properties

CAS No.

66398-35-4

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

(2S)-2-[(2-aminophenyl)methylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H18N2O2S/c1-17-7-6-11(12(15)16)14-8-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8,13H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

LUJWNXWCZWQXCO-NSHDSACASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NCC1=CC=CC=C1N

Canonical SMILES

CSCCC(C(=O)O)NCC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

  • Receptor Interactions: Compounds with 2-aminobenzyl motifs (e.g., Compound 2.15) show superior hydrogen-bonding capacity compared to conventional drugs like valproic acid, highlighting structural advantages for targeting enzymes like GABAT .
  • Synthetic Efficiency:
    Methionine derivatives like m-NBM achieve high yields (~89%) under mild conditions, suggesting scalable production for bioactive compounds .

  • Biological Specificity: Substituent groups (e.g., nitro vs. amino) critically influence activity. For example, m-NBM’s nitro group may confer metabolic stability, whereas 2-aminobenzyl groups enhance receptor binding .

Notes and Limitations

Data Gaps: Direct experimental data for N-(2-Amino-benzyl)-methionine are absent in the provided evidence. Comparisons rely on structurally or functionally related compounds.

Methodological Variability: Studies in (receptor assays) and (liver function tests) employ distinct evaluation frameworks, limiting direct comparability.

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